molecular formula C12H11N5O2S B2955418 1,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203405-70-2

1,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2955418
CAS No.: 1203405-70-2
M. Wt: 289.31
InChI Key: PTJNMCAUSDWWPY-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound's synthesis involves specific chemical reactions tailored to achieve desired structural configurations. For example, the synthesis of related compounds utilizes reactions like ANRORC rearrangement and N-formylation, as demonstrated in the study on the reaction of ethyl 4-(chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea (Ledenyova et al., 2018).
  • Crystal Structure : The crystal and molecular structure of similar compounds is analyzed using X-ray diffraction studies, offering insights into the triclinic crystal system and specific unit cell parameters, which are crucial for understanding the molecular interactions and stability (Prabhuswamy et al., 2016).

Bioactivity Evaluation

  • Antimicrobial Activity : Research on substituted pyrazole derivatives reveals their potential antimicrobial activity, suggesting the scope of these compounds in developing new therapeutic agents (Basavarajaiah & Mruthyunjayaswamy, 2008). Such studies are pivotal for the pharmaceutical industry in identifying new drug candidates.
  • Antidepressant and Anticonvulsant Activities : Synthesis of novel pyrazole derivatives and their evaluation for antidepressant and anticonvulsant activities highlight the potential use of these compounds in treating neurological disorders. The study findings indicate that certain compounds exhibited significant protective effects against seizures and showed antidepressant activity comparable or superior to existing medications (Abdel‐Aziz et al., 2009).

Chemical Reactivity and Mechanism Studies

  • Research on the chemical reactivity and mechanisms, such as the unexpected reaction outcomes and mechanisms involving rearrangements and ring closures, provides fundamental insights into the chemical behavior of pyrazole derivatives. These insights are crucial for synthetic chemists in designing new reactions and compounds with tailored properties (Ledenyova et al., 2018).

Properties

IUPAC Name

1,4-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-7-6-17(2)16-9(7)10(18)13-12-15-14-11(19-12)8-4-3-5-20-8/h3-6H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJNMCAUSDWWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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